molecular formula C11H16ClNO B3023257 N-Phenyloxan-4-amine CAS No. 360058-83-9

N-Phenyloxan-4-amine

Cat. No.: B3023257
CAS No.: 360058-83-9
M. Wt: 213.70
InChI Key: ZYSNIOLYTCTGSQ-UHFFFAOYSA-N
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Description

N-Phenyloxan-4-amine is an organic compound characterized by the presence of a phenyl group attached to an oxan-4-amine structure This compound is part of the broader class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Phenyloxan-4-amine typically involves the nucleophilic substitution reaction of a halogenoalkane with ammonia or an amine. One common method is the reaction of a phenyl-substituted halogenoalkane with oxan-4-amine under controlled conditions. The reaction is usually carried out in a sealed tube to prevent the escape of ammonia and to ensure complete reaction .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Catalysts and solvents may be employed to facilitate the reaction and improve efficiency. The use of continuous flow reactors is also common in industrial production to maintain consistent reaction conditions and high throughput .

Chemical Reactions Analysis

Types of Reactions: N-Phenyloxan-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Phenyloxan-4-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Phenyloxan-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved may include modulation of signal transduction, alteration of metabolic processes, and interference with cellular functions .

Comparison with Similar Compounds

    Aniline: A primary aromatic amine with a similar phenyl group but lacking the oxan-4-amine structure.

    Phenylamine: Another aromatic amine with a phenyl group attached to an amine group.

    N-Phenylhydroxylamine: Contains a phenyl group and a hydroxylamine group, differing in the presence of the hydroxyl group.

Uniqueness: N-Phenyloxan-4-amine is unique due to its specific oxan-4-amine structure, which imparts distinct chemical and physical properties.

Biological Activity

N-Phenyloxan-4-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound, with the chemical formula C11H15NOC_{11}H_{15}NO, belongs to a class of compounds characterized by a phenyl group attached to an oxan-4-amine framework. Its structural features are crucial for its biological activity, influencing interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of phenyl amines with oxirane derivatives. The precise synthetic route can affect the yield and purity of the final product, which is essential for subsequent biological evaluations.

Anticancer Activity

This compound has shown promising anticancer properties in various studies. For instance, compounds derived from similar scaffolds have demonstrated significant inhibition of tumor cell proliferation. A study indicated that modifications at position 7 of related oxazolo[5,4-d]pyrimidines resulted in varying degrees of biological activity against cancer cell lines, suggesting that structural variations can enhance efficacy against specific types of cancer cells .

Table 1: Anticancer Activity of Related Compounds

CompoundIC50 (µM)Cancer Cell Line
SCM562.5A-549 (Lung)
SCM90.85MCF-7 (Breast)
SCM150HeLa (Cervical)

Antiviral Activity

Research has also indicated that this compound exhibits antiviral properties. In vitro studies demonstrated that certain derivatives can inhibit the replication of human herpes virus type 1 (HHV-1) in cell cultures, highlighting their potential as antiviral agents .

Case Study: Antiviral Effects

In a controlled study, compounds structurally related to this compound were tested for their ability to inhibit HHV-1. The results showed a marked reduction in viral load at concentrations as low as 10 µM, indicating significant antiviral activity.

Anti-inflammatory Properties

Additionally, some derivatives have been noted for their anti-inflammatory effects. For example, one compound significantly inhibited LPS-induced TNF-alpha production in vitro, suggesting a potential role in managing inflammatory conditions .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as cytochrome P450 and BACE-1, which are critical in cancer progression and neurodegenerative diseases .
  • Signal Transduction Pathways : Derivatives affect MAP kinase signaling pathways, leading to apoptosis in cancer cells through the upregulation of pro-apoptotic factors like caspases and NFκB .
  • DNA Interaction : Some phenyl derivatives exhibit DNA intercalation properties, contributing to their anticancer effects by disrupting DNA replication and transcription processes .

Properties

IUPAC Name

N-phenyloxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)12-11-6-8-13-9-7-11/h1-5,11-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJVGDCRSDRHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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